molecular formula C13H15NO3 B2588734 tert-Butyl benzofuran-2-ylcarbamate CAS No. 1629535-19-8

tert-Butyl benzofuran-2-ylcarbamate

Cat. No. B2588734
CAS RN: 1629535-19-8
M. Wt: 233.267
InChI Key: AKWKOAIDKNPCSS-UHFFFAOYSA-N
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Description

Tert-Butyl benzofuran-2-ylcarbamate is a chemical compound with the CAS Number: 1629535-19-8 and a molecular weight of 233.27 . It is a solid substance and its IUPAC name is tert-butyl benzofuran-2-ylcarbamate .


Synthesis Analysis

While specific synthesis methods for tert-Butyl benzofuran-2-ylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Molecular Structure Analysis

The InChI code for tert-Butyl benzofuran-2-ylcarbamate is 1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

Tert-Butyl benzofuran-2-ylcarbamate is a solid substance . Its storage temperature should be under -20°C in a sealed and dry environment .

Scientific Research Applications

Organic Electroluminescence

Tert-Butyl benzofuran-2-ylcarbamate derivatives have been explored for their potential in organic electroluminescence. A study demonstrated the synthesis of linear benzofuran trimers, including derivatives with tert-butyl groups, which were tested as materials for organic electroluminescence (OEL). The presence of tert-butyl groups was found to prevent aggregation in the solid state, maintaining emission in the blue region of the visible spectrum, indicating their utility in the development of OEL devices (Anderson, Taylor, & Verschoor, 2004).

Synthesis of GABAB Modulators

Research has also demonstrated the efficient synthesis of GABAB positive allosteric modulators using tert-butyl benzofuran-2-ylcarbamate derivatives. An example includes the synthesis of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one from the anhydrous lithium salt of 2,4-di-tert-butylphenol, mediated by gallium(III) chloride, showcasing the compound's role in facilitating complex organic synthesis processes (Alker et al., 2008).

Antioxidant Activity Studies

Tert-Butyl benzofuran-2-ylcarbamate derivatives have been identified to possess potential antioxidant activity. For instance, the antioxidant capability of 5,7-di-tert-butyl-3-aryl-3H-benzofuran-2-ones was investigated, revealing their potential as chain-breaking antioxidants. This suggests their application in the development of new antioxidant compounds (Lundgren et al., 2006).

Catalytic Applications and Chemical Synthesis

In catalysis and chemical synthesis, tert-Butyl benzofuran-2-ylcarbamate derivatives have been utilized in innovative methodologies. For example, an iron-catalyzed process leveraged tert-butyl groups for the construction of polysubstituted benzofurans, indicating its utility in the synthesis of complex organic molecules and potential applications in pharmaceutical synthesis (Guo et al., 2009).

Antimicrobial and Antioxidant Scaffolds

The synthesis of novel antimicrobial and antioxidant scaffolds using tert-butyl benzofuran-2-ylcarbamate derivatives has been reported. This includes the development of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, highlighting the versatility of tert-butyl benzofuran-2-ylcarbamate in medicinal chemistry and its potential in the development of new therapeutic agents (Rangaswamy et al., 2017).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

While specific future directions for tert-Butyl benzofuran-2-ylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized and evaluated for in vivo anti-inflammatory activity . This suggests potential future directions in the development of new anti-inflammatory drugs.

properties

IUPAC Name

tert-butyl N-(1-benzofuran-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWKOAIDKNPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl benzofuran-2-ylcarbamate

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